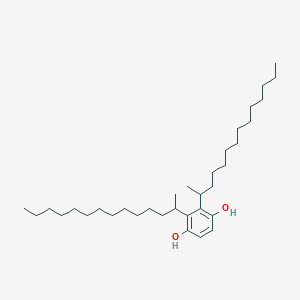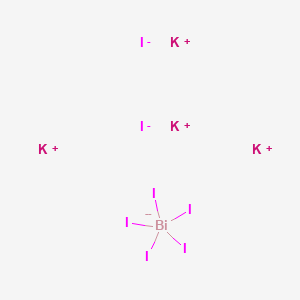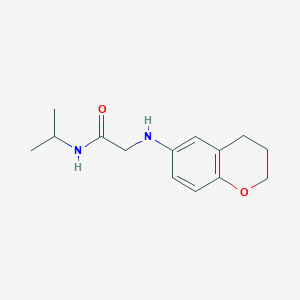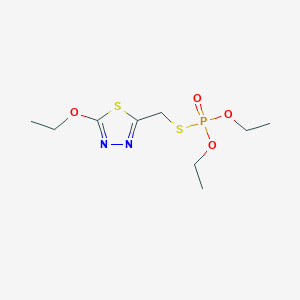![molecular formula C40H51Cl2NO5PPdS- B13826924 Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a palladium-based compound widely used as a catalyst in various cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the reaction of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) with palladium(II) acetate and 2-(2’-amino-1,1’-biphenyl) in the presence of methanesulfonic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the palladium complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Heck Reaction: Coupling of alkenes with aryl halides.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) are often used .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Involved in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The compound acts as a catalyst by coordinating with the reactants to form an active palladium species. This active species facilitates the formation of new bonds by lowering the activation energy of the reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) chloride
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) acetate
- (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)palladium(II) trifluoroacetate
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and solubility in a wide range of organic solvents. This makes it particularly effective in catalyzing reactions under mild conditions and with lower catalyst loadings .
Properties
Molecular Formula |
C40H51Cl2NO5PPdS- |
|---|---|
Molecular Weight |
866.2 g/mol |
IUPAC Name |
dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
InChI Key |
RSFANHZWYCDNBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)


![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)


![N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt](/img/structure/B13826908.png)

